molecular formula C17H16FN3O5S B2729946 Methyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate CAS No. 2034242-07-2

Methyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate

Cat. No. B2729946
CAS RN: 2034242-07-2
M. Wt: 393.39
InChI Key: IHWHMAVPSHWSTE-UHFFFAOYSA-N
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Description

Methyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C17H16FN3O5S and its molecular weight is 393.39. The purity is usually 95%.
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Scientific Research Applications

Molecular and Structural Analysis
Research on closely related compounds to Methyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)benzoate highlights the importance of intramolecular interactions and conformational preferences in determining the structural properties of carbonyl thiocarbamate species. Such studies utilize X-ray diffraction and quantum chemical calculations to elucidate the conformational landscapes and intramolecular interactions of these compounds, providing insights into their stability and reactivity (P. Channar et al., 2020).

Mesomorphic Properties
The synthesis and study of difluoro substituted benzoate derivatives reveal rich polymesomorphic sequences with anticlinic properties, demonstrating the effect of fluorines on mesomorphic behavior. This research contributes to understanding the structural factors influencing liquid crystalline phases, which is crucial for the development of advanced materials for display technologies and nanoscale devices (C. D. Cruz et al., 2001).

Photo-electro-thermal Characterization
Innovative fluorophores based on non-symmetrical 4,7-dibromobenzo[c][1,2,5]thiadiazole derivatives have been synthesized, showcasing significant solvatochromism and electroactive properties. These findings are pivotal for the development of new materials with potential applications in organic electronics and photovoltaics, underscoring the role of molecular design in tuning the electronic properties of organic compounds (Rodrigo da Costa Duarte et al., 2020).

properties

IUPAC Name

methyl 4-[(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-20-14-8-12(18)13(9-15(14)21(2)27(20,24)25)19-16(22)10-4-6-11(7-5-10)17(23)26-3/h4-9H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWHMAVPSHWSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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